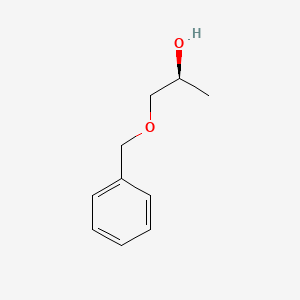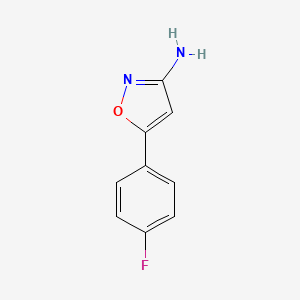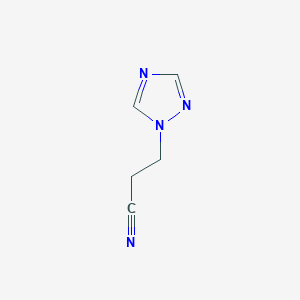
3-(1H-1,2,4-triazol-1-yl)propanenitrile
Overview
Description
3-(1H-1,2,4-triazol-1-yl)propanenitrile is a chemical compound with the molecular formula C5H6N4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 3-(1H-1,2,4-triazol-1-yl)propanenitrile and its derivatives is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the N1 and N2 nitrogen atoms of the triazole moiety . This interaction leads to the inhibition of the enzyme, thereby affecting the synthesis of estrogens .
Pharmacokinetics
The presence of the triazole ring in the compound is known to improve pharmacokinetic properties by forming hydrogen bonds with different targets .
Result of Action
The compound and its derivatives have shown promising cytotoxic activity against various human cancer cell lines . The inhibition of the aromatase enzyme and the subsequent disruption of estrogen biosynthesis could potentially lead to the suppression of cancer cell growth.
Biochemical Analysis
Biochemical Properties
3-(1H-1,2,4-triazol-1-yl)propanenitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The triazole ring in its structure is known to form stable complexes with metal ions, which can influence enzyme activity. For instance, it can act as an inhibitor or activator of certain enzymes by binding to their active sites. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, this compound has demonstrated cytotoxic effects, leading to cell death . It can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes. The triazole ring in the compound can coordinate with metal ions in the enzyme’s active site, leading to inhibition or activation . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. This compound has also been shown to induce oxidative stress in cells, leading to the activation of stress response pathways.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered metabolism and reduced cell viability. In vitro studies have demonstrated that the compound’s effects can persist for several days, depending on the concentration and exposure duration.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been shown to have minimal effects on animal health, while higher doses can lead to toxic effects. Studies have indicated that there is a threshold dose above which the compound exhibits significant cytotoxicity and adverse effects. High doses of this compound can cause liver and kidney damage, as well as alterations in blood chemistry. It is crucial to determine the appropriate dosage to minimize toxicity while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and reduction reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect the levels of other metabolites in the body, potentially leading to drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to proteins.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and proteins, affecting cellular metabolism and signaling pathways. In the nucleus, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis. The compound’s localization can be directed by targeting signals and post-translational modifications that guide it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile typically involves the reaction of 1H-1,2,4-triazole with 3-bromopropanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-triazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The triazole ring can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Potassium carbonate in DMF.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: Various substituted triazole derivatives.
Reduction: 3-(1H-1,2,4-triazol-1-yl)propanamine.
Oxidation: Oxidized triazole derivatives.
Scientific Research Applications
3-(1H-1,2,4-triazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of 3-(1H-1,2,4-triazol-1-yl)propanenitrile.
3-(1H-1,2,4-triazol-1-yl)propanamine: A reduced form of the compound.
1,3-Bis(1H-1,2,4-triazol-1-yl)propane: A related compound with two triazole rings.
Uniqueness
This compound is unique due to its specific structure, which combines a triazole ring with a nitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRNFKKSRMNQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90533594 | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90533594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76686-83-4 | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90533594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,2,4-triazol-1-yl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(1H-1,2,4-triazol-1-yl)propanenitrile derivatives promising candidates for fungicidal development?
A1: Research indicates that incorporating silicon-containing groups into the structure of 2-aryl-3-(1H-1,2,4-triazol-1-yl)propanenitriles significantly enhances their fungicidal activity. A study tested these modified derivatives against rice sheath blight and powdery mildew on cucumber, revealing superior efficacy compared to standard fungicides. [] This suggests that these compounds could lead to the development of new and more effective fungicides.
Q2: How do these compounds exert their fungicidal effects?
A2: While the exact mechanism of action for these specific derivatives is still under investigation, research on a related compound, 2-Butyl-2-(4 chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanenitrile (RH 3866), offers some insights. [] This compound demonstrates potent fungicidal activity, particularly against loculoascomycetidae fungi, powdery mildews, and rusts. Studies using cell-free yeast enzyme extracts reveal that RH 3866 strongly inhibits desmethyl sterol production. [] This suggests that these compounds may target fungal sterol biosynthesis, a crucial pathway for fungal cell growth and survival.
Q3: Is there any evidence of cross-resistance with existing fungicides?
A3: Interestingly, Fenarimol-resistant Aspergillus nidulans also exhibits cross-resistance to RH 3866. [] This finding indicates a potential overlap in their mechanisms of action or target sites. Further research is needed to fully understand the implications of this cross-resistance and to develop strategies to mitigate potential resistance development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3,4-difluorophenyl)ethyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)
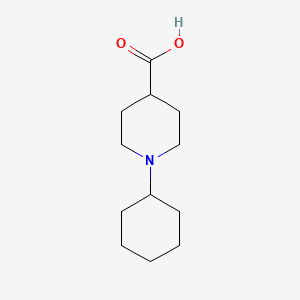
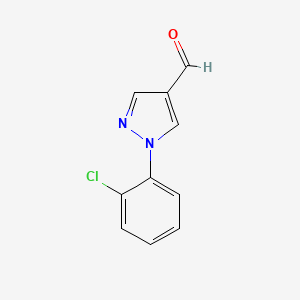
![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)
![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)
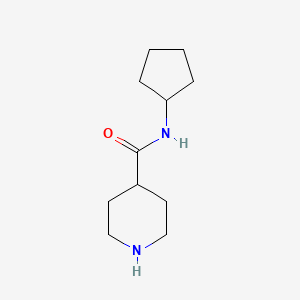
![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)
![3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline](/img/structure/B1356382.png)
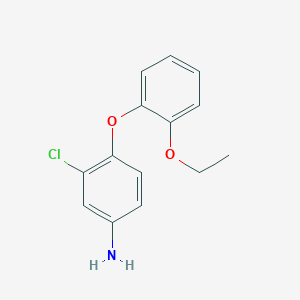
![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)
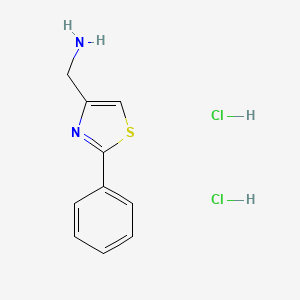
![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)
